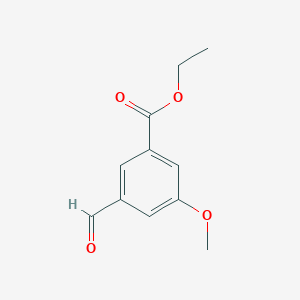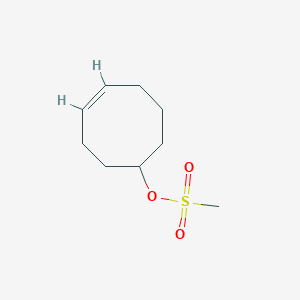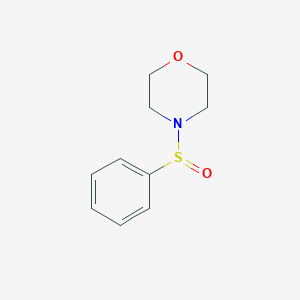
Ethyl 3-formyl-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-formylbenzoic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a methoxy group, a formyl group, and an ethyl ester group attached to a benzene ring, making it a versatile molecule in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-formylbenzoic acid ethyl ester typically involves the esterification of 3-Methoxy-5-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-Methoxy-5-formylbenzoic acid+EthanolAcid Catalyst3-Methoxy-5-formylbenzoic acid ethyl ester+Water
Common acid catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-5-formylbenzoic acid ethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-formylbenzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3-Methoxy-5-formylbenzoic acid and ethanol.
Reduction: 3-Methoxy-5-hydroxymethylbenzoic acid ethyl ester.
Oxidation: 3-Carboxy-5-formylbenzoic acid ethyl ester.
Substitution: Various substituted benzoic acid ethyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-formylbenzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-formylbenzoic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form Schiff bases with amines, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxybenzoic acid ethyl ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylbenzoic acid ethyl ester: Lacks the methoxy group, affecting its solubility and reactivity.
3-Methoxy-5-methylbenzoic acid ethyl ester: Has a methyl group instead of a formyl group, altering its chemical properties.
Uniqueness
3-Methoxy-5-formylbenzoic acid ethyl ester is unique due to the presence of both methoxy and formyl groups, which provide a combination of reactivity and solubility that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile molecule for various applications.
Eigenschaften
CAS-Nummer |
367519-87-7 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 3-formyl-5-methoxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
HIVBGUWYAVWNHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
![[(1R,2S)-2-Methylcyclohexyl]methanol](/img/structure/B14140296.png)

![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)

![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)

![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)


